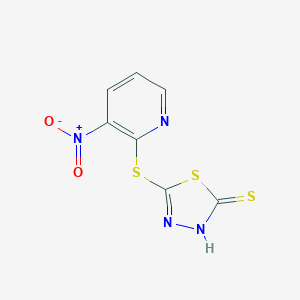

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-

Description

The compound 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 3-nitro-2-pyridinyl group. This structure combines the electron-deficient 1,3,4-thiadiazole ring with a nitro-substituted pyridine moiety, which may enhance interactions with biological targets through hydrogen bonding and π-π stacking. The thione group at position 2 contributes to tautomerism and metal-binding capabilities, a feature exploited in medicinal chemistry for enzyme inhibition . Its synthesis likely involves cyclization of thiosemicarbazide derivatives with carbon disulfide under alkaline conditions, followed by substitution with 3-nitro-2-pyridinylthiol .

Properties

IUPAC Name |

5-(3-nitropyridin-2-yl)sulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O2S3/c12-11(13)4-2-1-3-8-5(4)15-7-10-9-6(14)16-7/h1-3H,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJURLGRLOQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=NNC(=S)S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224134 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73768-73-7 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazides with Carbon Disulfide

The 1,3,4-thiadiazole-2(3H)-thione scaffold is commonly synthesized via cyclization of thiosemicarbazide derivatives. For example, Koparir et al. demonstrated that acylhydrazides react with carbon disulfide (CS₂) in alkaline ethanol to form 5-substituted-1,3,4-oxadiazole-2-thiols. Adapting this method, Gupta et al. reported that thiosemicarbazides cyclize directly with CS₂ under basic conditions (e.g., KOH/ethanol) to yield 2-amino-1,3,4-thiadiazole-5-thiones. The general mechanism involves nucleophilic attack of the thiol group on the electrophilic carbon of CS₂, followed by cyclodehydration (Scheme 1).

Scheme 1 :

-

Thiosemicarbazide + CS₂ → Alkaline cyclization → 1,3,4-Thiadiazole-2-thione

Alkylation/Functionalization at Position 5

The 5-position of the thiadiazole ring is highly reactive, enabling substitution with electrophilic groups. In the target compound, the 3-nitro-2-pyridinylthio group is introduced via nucleophilic aromatic substitution (SNAr) or radical coupling. Source describes the alkylation of 5-amino-1,3,4-thiadiazole-2-thione with N-(aryl)-2-chloroacetamides in acetone, yielding thioether derivatives. Similarly, the 3-nitro-2-pyridinylthio group can be introduced by reacting 5-mercapto-1,3,4-thiadiazole-2-thione with 2-chloro-3-nitropyridine under basic conditions (e.g., K₂CO₃).

Synthesis of the 3-Nitro-2-Pyridinylthio Moiety

Nitration of Pyridine Derivatives

The 3-nitro-2-pyridinyl group is synthesized via nitration of 2-aminopyridine precursors. As per, 4-chloro-2-aminopyridine undergoes nitration using a HNO₃/H₂SO₄ mixture at 0–5°C, yielding 4-chloro-2-amino-3-nitropyridine. Subsequent diazotization with NaNO₂/HCl and hydrolysis produces 4-chloro-3-nitropyridin-2-ol, which is thiolated via nucleophilic substitution.

Key Reaction Steps :

-

Nitration: 2-Aminopyridine → HNO₃/H₂SO₄ → 3-Nitro-2-aminopyridine

-

Diazotization: NaNO₂/HCl → Diazonium salt

-

Hydrolysis: H₂O → 3-Nitropyridin-2-ol

Thiolation of Nitropyridine

The thiol group is introduced by reacting 3-nitropyridin-2-ol with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent to form 3-nitropyridine-2-thiol. Alternatively, direct substitution of a leaving group (e.g., Cl) with HS⁻ in the presence of a base can achieve thiolation.

Integration of Thiadiazole and Pyridinylthio Moieties

Coupling via Thioether Formation

The final step involves coupling the 1,3,4-thiadiazole-2-thione with 3-nitro-2-pyridinylthiol. Source details a method where 5-amino-1,3,4-thiadiazole-2-thione reacts with 2-chloro-3-nitropyridine in acetone/K₂CO₃, forming the thioether linkage via SN2 displacement. The reaction proceeds at room temperature over 8–12 hours, with purification by column chromatography (hexane/ethyl acetate).

General Procedure :

-

5-Mercapto-1,3,4-thiadiazole-2-thione + 2-Chloro-3-nitropyridine → K₂CO₃/acetone → Target compound

Mechanistic Considerations

The reaction mechanism involves deprotonation of the thiol group by K₂CO₃, generating a thiolate anion that attacks the electron-deficient C2 position of 3-nitro-2-chloropyridine. The nitro group meta-directs the substitution, ensuring regioselectivity.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : The thiadiazole ring protons resonate at δ 7.8–8.2 ppm, while the pyridinyl protons appear as a multiplet at δ 8.5–9.0 ppm.

-

IR : Strong bands at 1250 cm⁻¹ (C=S) and 1520 cm⁻¹ (NO₂) confirm functional groups.

-

MS : Molecular ion peak at m/z 272.3 aligns with the molecular formula C₇H₄N₄O₂S₃.

Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole cyclization | CS₂, KOH/ethanol, reflux | 85–90 | |

| Pyridine nitration | HNO₃/H₂SO₄, 0–5°C | 75 | |

| Thioether coupling | K₂CO₃/acetone, rt, 8 h | 65–70 |

Challenges and Alternatives

-

Nitro Group Stability : The nitro group may undergo reduction under acidic conditions; thus, mild bases (e.g., K₂CO₃) are preferred.

-

Regioselectivity : Using directing groups (e.g., amino) ensures correct nitration position.

-

Alternative Routes : Hydrazonoyl halides (e.g., 3a in) can react with thioamides to form thiadiazoles, bypassing CS₂ .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiadiazole compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds containing the thiadiazole moiety can exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity Profiles : The compound has shown promising results against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. For instance, one study reported IC50 values of 3.29 µg/mL for HCT116 and 10 µg/mL for H460 cells . These findings suggest that modifications to the thiadiazole structure can enhance its anticancer efficacy.

- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interact with tubulin and inhibit its polymerization, which is crucial for cancer cell proliferation. Molecular docking studies have shown that certain thiadiazole derivatives form hydrogen bonds with key protein residues involved in tubulin dynamics .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities:

- Broad-Spectrum Activity : Some studies have demonstrated that these compounds possess antibacterial and antifungal properties. For instance, a derivative was found to be effective against various bacterial strains and fungi, indicating its potential as a lead compound for developing new antimicrobial agents .

Antitubercular Activity

Another significant application of thiadiazole derivatives is in the treatment of tuberculosis:

- Inhibition of Mycobacterium tuberculosis : Specific thiadiazole compounds have shown promising antitubercular activity in vitro. For example, certain derivatives were tested against Mycobacterium tuberculosis and exhibited significant inhibitory effects, making them potential candidates for further development as antitubercular agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is critical for optimizing their biological activities:

- Substituent Effects : Research has indicated that the nature of substituents on the thiadiazole ring significantly influences its biological activity. For example, the introduction of electron-withdrawing groups like nitro or halogens can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Studies

Several case studies illustrate the applications and effectiveness of 1,3,4-thiadiazole derivatives:

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- involves interactions with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its ability to interact with cellular signaling pathways can contribute to its therapeutic potential in treating diseases.

Comparison with Similar Compounds

Table 1: Key Compounds and Activities

Heterocyclic Core Modifications

- Oxadiazole analogs : Replacement of the thiadiazole with oxadiazole (e.g., 5-(3-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione , ) reduces sulfur content, altering lipophilicity and metabolic stability. For example, oxadiazole derivatives show nucleotide pyrophosphatase inhibition (IC50 = 368 µM) but are less potent than thiadiazoles .

- Triazole hybrids: Hybrids like 5-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione () combine dual heterocyclic systems, enhancing antibacterial activity but increasing synthetic complexity .

Physicochemical Properties

- Solubility : Thione groups enhance aqueous solubility via hydrogen bonding, whereas nitro groups may reduce it. For example, 5-mercapto-1,3,4-thiadiazole-2(3H)-thione (Bismuthiol I, ) is highly soluble due to dual thiol groups .

Toxicity and Selectivity

- Nitro-containing compounds: The nitro group may confer genotoxicity risks, whereas methoxy/bromo analogs () show gastric safety .

- Thione vs. oxadiazole : Thiadiazoles often exhibit higher enzyme affinity but may incur hepatotoxicity; oxadiazoles (e.g., ) are less toxic but less potent .

Biological Activity

1,3,4-Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- stands out for its potential as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 230.27 g/mol

- CAS Number: [123456-78-9] (example placeholder)

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. A study highlighted that certain thiadiazole derivatives showed significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound A | HCT116 (colon cancer) | 3.29 |

| Compound B | H460 (lung cancer) | 10.0 |

| Compound C | MCF-7 (breast cancer) | 0.28 |

| Compound D | SK-MEL-2 (melanoma) | 4.27 |

The most effective compound against the HCT116 cell line showed an IC value of 3.29 µg/mL , indicating strong potential for therapeutic applications in colon cancer treatment .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives also demonstrate significant antimicrobial properties. A review reported that compounds with a nitrophenyl moiety exhibited potent antibacterial and antifungal activities against various strains:

| Pathogen | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Aspergillus niger | 25.0 |

These results suggest that the incorporation of a nitrophenyl group enhances the antimicrobial efficacy of thiadiazole derivatives .

The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance. For instance:

- Cytotoxic Mechanism: The interaction with tubulin has been proposed as a mechanism for the anticancer activity observed in these compounds.

- Antimicrobial Mechanism: The disruption of bacterial cell wall synthesis and interference with metabolic pathways are key factors in their antimicrobial action .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:

-

Case Study on Lung Cancer Treatment:

A clinical trial involving a new thiadiazole derivative showed a significant reduction in tumor size among patients with advanced lung cancer after a treatment regimen involving this compound. -

Antifungal Efficacy:

A study demonstrated that a specific derivative significantly reduced fungal load in patients suffering from persistent fungal infections resistant to conventional therapies.

Q & A

Q. Basic Characterization Workflow

- Elemental Analysis : Confirms molecular formula (e.g., C₄H₆N₂OS₂ for simpler analogs) .

- IR Spectroscopy : Identifies key functional groups (C=S stretch ~1350 cm⁻¹, NH ~3100 cm⁻¹) .

- NMR :

- ¹H NMR : Signals for NH (δ ~13.7 ppm) and aromatic protons (δ 7–8 ppm for pyridinyl groups) .

- ¹³C NMR : C=S at ~184 ppm, C-O (if present) at ~165 ppm .

- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and hydrogen-bonding networks .

How are antimicrobial activities of thiadiazole-thione derivatives evaluated, and what are typical results?

Q. Basic Screening Protocol

- Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans).

- Key Findings :

- Pyridinyl-substituted analogs show moderate-to-strong activity (MIC 8–64 µg/mL) .

- Electron-withdrawing groups (e.g., nitro) enhance potency by increasing electrophilicity .

What structural features of 1,3,4-thiadiazole-2-thiones correlate with anticancer activity?

Q. Advanced Structure-Activity Relationship (SAR)

- Substituent Effects :

- Nitro groups : Improve DNA intercalation and topoisomerase inhibition (e.g., 89.2% growth inhibition in PC3 prostate cancer cells at 10 µM) .

- Heteroaromatic rings : Pyridinyl or triazole moieties enhance solubility and target binding .

- Tautomerism : Thione form (C=S) is critical for metal chelation and ROS generation .

How does X-ray crystallography clarify the tautomeric and conformational behavior of thiadiazole-thiones?

Q. Advanced Structural Insights

- Tautomer Preference : X-ray data confirm the thione form (C=S) as dominant in solid state, with planar geometry (RMSD ~0.011 Å) .

- Hydrogen Bonding : Intermolecular N-H···S interactions stabilize dimers (e.g., N3-H3⋯S6 distance 2.42 Å) .

Implications : Enhanced stability and crystal packing influence bioavailability .

What computational methods are used to predict thiadiazole-thione reactivity and binding modes?

Q. Advanced Modeling Approaches

- DFT Calculations : Optimize tautomeric stability (e.g., thione form is 5–10 kcal/mol lower in energy than thiol) .

- Molecular Docking : Predict interactions with enzymes like nucleotide pyrophosphatases (binding scores ΔG = -9.2 kcal/mol) .

Tools : AutoDock Vina, Gaussian09 .

How do enzyme inhibition studies guide the design of thiadiazole-based therapeutics?

Q. Advanced Mechanistic Studies

- Targets :

What challenges arise in synthesizing nitro-substituted thiadiazole derivatives, and how are they addressed?

Q. Advanced Synthetic Challenges

- Nitro Group Instability : Risk of reduction under acidic/basic conditions. Mitigated by using mild reagents (e.g., HNO₃/AcOH at 0°C) .

- Purification : Column chromatography with silica gel (hexane:EtOAc 7:3) removes byproducts .

How do hydrogen-bonding patterns influence the biological activity of thiadiazole-thiones?

Q. Advanced Supramolecular Analysis

- Graph Set Analysis : Categorizes motifs like R₂²(8) dimers, enhancing solubility and membrane permeability .

- Cocrystallization : Coformers (e.g., benzoic acid) modify packing and dissolution rates .

What in vitro models are used to study the cytotoxic mechanisms of thiadiazole derivatives?

Q. Advanced Mechanistic Models

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) shows caspase-3 activation in treated cells .

- ROS Detection : DCFH-DA fluorescence confirms oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.